molecular formula C10H15N3O3 B2410226 N-(2,4-dimethoxypyrimidin-5-yl)isobutyramide CAS No. 1797974-54-9

N-(2,4-dimethoxypyrimidin-5-yl)isobutyramide

Cat. No. B2410226
CAS RN: 1797974-54-9
M. Wt: 225.248
InChI Key: SZRRXVMXCZCPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxypyrimidin-5-yl)isobutyramide, also known as DBM, is an organic compound with a molecular formula of C10H14N2O3. It is a derivative of isobutyramide, which is an amide with the molecular formula C4H9NO .

Scientific Research Applications

  • Xanthine Oxidase Inhibition N-methyl isomers of pyrimidinone derivatives, similar in structure to N-(2,4-dimethoxypyrimidin-5-yl)isobutyramide, have been synthesized and studied for their inhibitory activity on xanthine oxidase, an enzyme involved in oxidative stress and gout. The study demonstrates that these compounds show varying degrees of inhibition, indicating potential therapeutic applications (Seela, Bussmann, Götze, & Rosemeyer, 1984).

  • Antibiotic Development Derivatives of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, structurally related to this compound, have been developed for use against pathogens of veterinary importance. This highlights the compound's relevance in the field of antibiotic research and development (Fleck, McWhorter, DeKam, & Pearlman, 2003).

  • Cyclin-dependent Kinase Inhibition Pyrimidine derivatives, including those structurally similar to this compound, have been identified as inhibitors of cyclin-dependent kinase-2 (CDK2), a key regulator in cell cycle progression. This suggests potential applications in cancer therapy (Wang et al., 2004).

  • Self-assembly and Hydrogen Bonding Studies Studies on the self-assembly of bis-2-ureido-4[1H]-pyrimidinones, related to this compound, focus on their stability and isomeric forms in solution and solid state. This research contributes to understanding molecular self-assembly and hydrogen bonding, with implications for material science and nanotechnology (Folmer, Sijbesma, Kooijman, Spek, & Meijer, 1999).

  • Antidepressant and Nootropic Agent Synthesis Synthesis of compounds containing pyrimidine units, structurally akin to this compound, has been investigated for their potential antidepressant and nootropic (cognitive enhancing) activities. This highlights the compound's relevance in the development of new central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

  • Photophysical Properties and pH-Sensing Application Derivatives of pyrimidine, including those similar to this compound, have been developed with unique photophysical properties, demonstrating potential as pH sensors and in other novel applications in material science (Yan, Meng, Li, Ge, & Lu, 2017).

  • Molecular Structure Investigation N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide, structurally related to this compound, has been the subject of extensive structural studies. This research aids in understanding the stability and electronic structure of such molecules, with implications for their pharmaceutical applications (Mansour & Ghani, 2013).

  • Antimycobacterial Activity N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, similar in structure to this compound, have shown promising antimycobacterial activity. This suggests potential applications in developing treatments for tuberculosis (Ghorab et al., 2017).

properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-6(2)8(14)12-7-5-11-10(16-4)13-9(7)15-3/h5-6H,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRRXVMXCZCPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CN=C(N=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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